molecular formula C13H21N5O3S B2647551 4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine CAS No. 1797658-55-9

4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

Cat. No.: B2647551
CAS No.: 1797658-55-9
M. Wt: 327.4
InChI Key: WUOIIADNAYEHRA-UHFFFAOYSA-N
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Description

4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a pyridazine ring, and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable halogenated pyridazine derivative reacts with piperazine.

    Sulfonylation: The piperazine nitrogen is sulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine.

    Morpholine Addition: Finally, the morpholine ring is attached through a nucleophilic substitution reaction, typically using a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the piperazine or pyridazine rings, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
  • **4-(5-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
  • **4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyrimidin-3-yl)morpholine

Uniqueness

Compared to similar compounds, 4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine exhibits unique pharmacological properties due to the specific arrangement of its functional groups. The presence of the methylsulfonyl group enhances its solubility and bioavailability, while the combination of piperazine and pyridazine rings contributes to its binding affinity and specificity towards certain biological targets .

Properties

IUPAC Name

4-[5-(4-methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3S/c1-22(19,20)18-4-2-16(3-5-18)12-10-13(15-14-11-12)17-6-8-21-9-7-17/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOIIADNAYEHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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